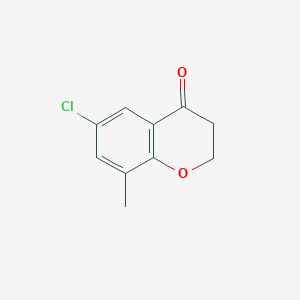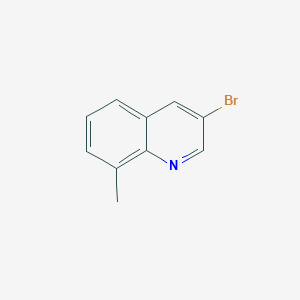![molecular formula C17H16F3NO B2673759 1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-19-3](/img/structure/B2673759.png)
1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its ability to improve chemical stability and lipophilicity . The compound also contains an aniline group, which is a common feature in many pharmaceuticals and dyes.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl and aniline groups. Trifluoromethyl groups are known to undergo various reactions, including C–F bond functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, trifluoromethyl groups can increase the lipophilicity and stability of a compound .Wissenschaftliche Forschungsanwendungen
Human Urinary Carcinogen Metabolites
Hecht (2002) reviews the measurement of human urinary carcinogen metabolites as a practical approach for obtaining information about tobacco and cancer. This includes a variety of carcinogens and their metabolites quantified in smokers or non-smokers exposed to environmental tobacco smoke, highlighting the significance of such compounds in cancer research and public health Hecht, 2002.
Fluorescent Chemosensors
Roy (2021) discusses the use of 4-Methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for developing chemosensors for detecting various analytes, demonstrating the importance of chemical compounds in sensing applications for environmental monitoring and biomedical research Roy, 2021.
Microbial Production of Propanol
Walther and François (2016) review the microbial production of propanol, an industrially attractive molecule from renewable resources, underlining the potential of chemical synthesis processes for biofuel production and as a precursor for other chemical syntheses Walther & François, 2016.
Antimicrobial Activity
Marchese et al. (2017) review the antimicrobial activity of eugenol and essential oils containing eugenol, focusing on its mechanism against various microorganisms. This study exemplifies how certain chemical compounds serve as effective antimicrobial agents, contributing to healthcare and pharmaceutical sciences Marchese et al., 2017.
Wirkmechanismus
Zukünftige Richtungen
Future research could involve exploring the potential applications of this compound, particularly in the pharmaceutical industry given the presence of the trifluoromethyl and aniline groups. Further studies could also investigate the compound’s reactivity and potential for use in chemical synthesis .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-12-2-4-13(5-3-12)16(22)10-11-21-15-8-6-14(7-9-15)17(18,19)20/h2-9,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFNEERWSMARDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-19-3 |
Source


|
| Record name | 1-(4-METHYLPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(2,5-Dimethylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2673676.png)
![4-{[Methyl(propan-2-yl)amino]methyl}aniline](/img/structure/B2673677.png)

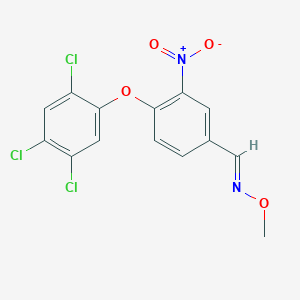
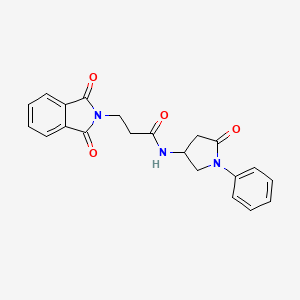
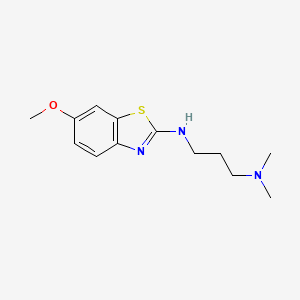
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2673684.png)
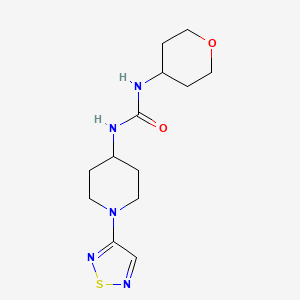
![4-(4-propoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673686.png)

![(5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2673689.png)
![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2673693.png)
